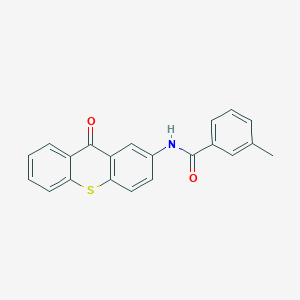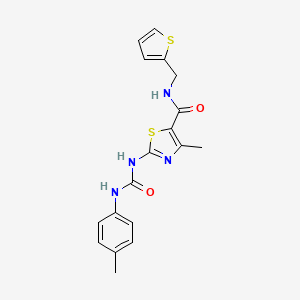
1-(3-Hydroxyphényl)azétidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)azetidin-2-one is a heterocyclic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of azetidinones, which are known for their significant pharmacological and biological activities .
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.
Analyse Biochimique
Biochemical Properties
Azetidin-2-ones are known to interact with various enzymes and proteins
Cellular Effects
It is known that azetidin-2-ones can have significant effects on cells
Molecular Mechanism
It is known that azetidin-2-ones can have binding interactions with biomolecules and can influence enzyme activity
Méthodes De Préparation
The synthesis of 1-(3-Hydroxyphenyl)azetidin-2-one typically involves the reaction of 3-hydroxybenzaldehyde with an appropriate azetidinone precursor under specific conditions. One common method includes the use of sodium borohydride in isopropanol to promote the reduction of C-3 functionalized azetidin-2-ones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-(3-Hydroxyphenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where common reagents include sodium hydroxide or potassium carbonate.
Ring-opening reactions: Due to the ring strain in azetidinones, they are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and protein function. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyphenyl)azetidin-2-one can be compared with other azetidinones, such as:
Propriétés
IUPAC Name |
1-(3-hydroxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXURDQRWXVEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)
![tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane](/img/structure/B2354723.png)

